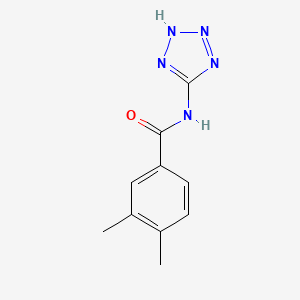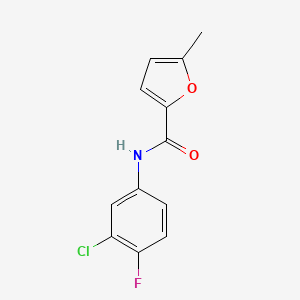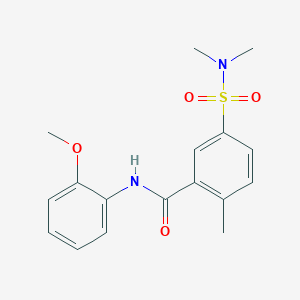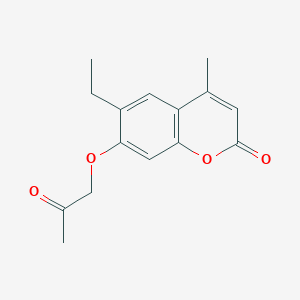
3,4-dimethyl-N-(1H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(1H-tetrazol-5-yl)benzamide: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a benzamide group substituted with two methyl groups at the 3 and 4 positions and a tetrazole ring attached to the nitrogen atom of the benzamide group. Tetrazole derivatives have gained significant attention due to their diverse applications in medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3,4-dimethyl-N-(1H-tetrazol-5-yl)benzamide typically involves the cycloaddition reaction between an organic nitrile and sodium azide. This reaction is often catalyzed by an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which is generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride. The reaction is carried out under neutral conditions and microwave heating to accelerate the formation of the tetrazole ring .
Industrial Production Methods:
Industrial production of tetrazole derivatives, including this compound, often relies on the in situ generation of hydrazoic acid through the activation of azides by expensive and toxic metals or strong Lewis acids. This method, although efficient, requires careful handling due to the highly toxic and explosive nature of hydrazoic acid .
Análisis De Reacciones Químicas
Types of Reactions:
3,4-dimethyl-N-(1H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation even with strong oxidizing agents due to its low HOMO energy.
Reduction: Reduction reactions can be performed on the benzamide group, leading to the formation of corresponding amines.
Substitution: The tetrazole ring can participate in substitution reactions, particularly nucleophilic substitution, due to the electron-rich nature of the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Typically, no significant products due to the stability of the tetrazole ring.
Reduction: Formation of amines from the benzamide group.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 3,4-dimethyl-N-(1H-tetrazol-5-yl)benzamide is used as a precursor for the synthesis of other nitrogen-containing heterocycles.
Biology and Medicine:
Tetrazole derivatives, including this compound, have shown promise in medicinal chemistry due to their ability to mimic carboxylic acids and enhance the pharmacokinetic profiles of drugs. They are investigated for their potential as antiviral, antibacterial, and antifungal agents .
Industry:
In the industrial sector, tetrazole derivatives are used as stabilizers in photography and photoimaging, as well as in the production of high-energy materials such as propellants and explosives .
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-N-(1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors that typically interact with carboxylate groups. This interaction can inhibit or modulate the activity of these enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 1,3-bis(1-methyltetrazol-5-yl)triaz-1-ene
- 1,3-bis(2-methyltetrazol-5-yl)triaz-1-ene
- 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
Uniqueness:
3,4-dimethyl-N-(1H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzamide group and the presence of the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
3,4-dimethyl-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-6-3-4-8(5-7(6)2)9(16)11-10-12-14-15-13-10/h3-5H,1-2H3,(H2,11,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUNUIZCIQDASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(furan-2-yl)imidazolidin-4-one](/img/structure/B5744845.png)
![1-methoxy-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5744853.png)
![methyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5744861.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5744871.png)
![Ethyl 4-{[4-(propan-2-yl)phenoxy]acetyl}piperazine-1-carboxylate](/img/structure/B5744878.png)




![2-[(4-chlorophenyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5744914.png)

![N'-[2-(4-chloro-2-methylphenoxy)acetyl]thiophene-2-carbohydrazide](/img/structure/B5744928.png)
